molecular formula C12H11NO3S B13401191 3-Amino-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid methyl ester

3-Amino-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid methyl ester

Cat. No.: B13401191
M. Wt: 249.29 g/mol
InChI Key: RSDIMORAKAVPAJ-UHFFFAOYSA-N
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Description

3-Amino-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid methyl ester is a compound belonging to the thiophene family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid methyl ester can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is scalable and provides high yields of the desired thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-Amino-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid methyl ester is unique due to the presence of both an amino group and a hydroxyphenyl group, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 3-amino-5-(4-hydroxyphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H11NO3S/c1-16-12(15)11-9(13)6-10(17-11)7-2-4-8(14)5-3-7/h2-6,14H,13H2,1H3

InChI Key

RSDIMORAKAVPAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)O)N

Origin of Product

United States

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